N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3OS/c17-13-4-2-1-3-12(13)15-20-21-16(23-15)19-14(22)9-10-5-7-11(18)8-6-10/h1-8H,9H2,(H,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGKJNWDZAPTNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Using Thiadiazole Sulfone Intermediates
The most widely reported method involves the reaction of 2-(methylsulfonyl)-5-(2-chlorophenyl)-1,3,4-thiadiazole ("TDA-sulfone") with 2-(4-fluorophenyl)acetamide under alkaline conditions. Adapted from EP0922701B1, this two-phase system employs toluene as the organic solvent and aqueous sodium hydroxide (pH 12–14) to deprotonate the acetamide, enabling nucleophilic attack on the sulfone.
Reaction Conditions:
- Molar Ratio: 1:1 TDA-sulfone to 2-(4-fluorophenyl)acetamide
- Temperature: 0°C–15°C to suppress hydrolysis
- Time: 3–6 hours for complete conversion
Post-reaction, phase separation isolates the product in the organic layer, which is acidified with sulfuric acid to precipitate the acetamide. Crystallization from toluene yields the pure compound in 82–89% yield. Comparative studies indicate that substituting toluene with xylene or cumene reduces yields by 10–15%, likely due to increased solubility of byproducts.
Direct Coupling via Carbodiimide-Mediated Amidation
An alternative route condenses 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine with 2-(4-fluorophenyl)acetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This method, though less common, avoids sulfone intermediates and operates under milder conditions (25°C, dichloromethane). However, yields are modest (65–72%) due to competing dimerization of the carboxylic acid.
Optimization of Reaction Parameters
Solvent Selection and Phase Behavior
Aprotic aromatic solvents are critical for stabilizing the transition state in sulfone-based syntheses. Toluene’s low polarity minimizes solvation of the ionic intermediates, while its immiscibility with water simplifies phase separation. As demonstrated in EP0927720B1, replacing toluene with acetone or dimethylformamide (DMF) results in emulsions, complicating isolation and reducing purity.
Base Strength and Stoichiometry
Sodium hydroxide concentrations ≥2 M are required to achieve >90% deprotonation of 2-(4-fluorophenyl)acetamide (pKa ~10). Substituting sodium carbonate (pH 11–12) extends reaction times to 8–12 hours, with yields dropping to 70–75%. Excess base (>3 eq) promotes hydrolysis of the thiadiazole ring, generating 2-chlorophenylurea derivatives as major byproducts.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, Ar-H), 6.95–6.85 (m, 2H, Ar-H), 3.85 (s, 2H, CH₂), 2.35 (s, 1H, NH).
- IR (KBr): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) reveals ≥98% purity for products isolated via acidification, compared to 90–92% for crystallized samples. Residual toluene (<0.1%) and sodium sulfate (<0.05%) are quantified via gas chromatography and ion chromatography, respectively.
Applications and Derivative Synthesis
This compound serves as a precursor to herbicidal agents targeting broadleaf weeds. Structural analogs with electron-withdrawing groups (e.g., trifluoromethyl) exhibit enhanced activity against Amaranthus retroflexus and Chenopodium album at application rates of 50–100 g/ha. Medicinal chemistry applications include inhibition of histone deacetylases (HDACs), with IC₅₀ values of 1.2–2.5 μM reported in preclinical models.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Anticancer Applications
Research has demonstrated that compounds similar to N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound's structure allows it to interact with multiple biological targets. Studies suggest that it may inhibit key signaling pathways involved in tumor growth and proliferation.
- In Vitro Studies : In various studies, derivatives of thiadiazole compounds have shown promising results against different cancer cell lines. For example, a related compound demonstrated percent growth inhibitions (PGIs) of over 75% against several cancer cell lines including SNB-19 and OVCAR-8 .
- Molecular Docking Studies : Computational studies have indicated that these compounds can effectively bind to target proteins involved in cancer progression, suggesting their potential as lead compounds in drug development .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : Research indicates that thiadiazole derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. This broad-spectrum efficacy is crucial for addressing drug-resistant pathogens .
- In Vitro Testing : Compounds structurally related to this compound have been tested using the turbidimetric method to evaluate their effectiveness against various microbial strains. Results have shown significant inhibition zones, indicating potent antimicrobial action .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of Chlorine | Enhances lipophilicity and biological activity |
| Fluorine Substitution | Increases metabolic stability and potency |
| Thiadiazole Ring | Critical for biological interactions with targets |
Case Studies and Experimental Findings
Several studies have documented the synthesis and evaluation of this compound:
- Synthesis Methods : Various synthetic routes have been developed to produce this compound efficiently using commercially available reagents .
- Biological Evaluation : In one study, the compound exhibited significant cytotoxicity against MCF7 breast cancer cells with an IC50 value indicating effective concentration levels for therapeutic use .
- Future Directions : Ongoing research aims to refine these compounds further through structural modifications to enhance their selectivity and reduce potential side effects.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it may modulate inflammatory pathways, contributing to its potential anti-inflammatory effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on the Thiadiazole Core
- Chlorophenyl vs. Other Aromatic Substitutions: N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(disubstituted amino)acetamide (4a–i): These derivatives () feature a 4-chlorophenyl group on the thiadiazole. For instance, the ortho-chloro group could hinder rotation, enhancing rigidity and selectivity in target interactions . 2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3d): This analog () replaces the 2-chlorophenyl-thiadiazole with a mercapto (-SH) group. The mercapto derivative exhibits higher polarity (mp. 212–216°C) due to hydrogen bonding, whereas the target compound’s chloro/fluoro aromatic system likely improves lipophilicity for membrane penetration .
Acetamide Side Chain Modifications
- Fluorophenyl vs. Trifluoromethyl/Phenoxy Groups: N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-fluorophenyl)-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (7b): The 4-fluorophenyl group in 7b () is associated with antimicrobial activity, suggesting the target compound’s 4-fluorophenyl acetamide may similarly enhance interactions with bacterial targets via hydrophobic and dipole effects . Flufenacet (N-(4-fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide): This herbicide () shares a fluorophenyl-thiadiazole scaffold but incorporates a trifluoromethyl group. The target compound lacks the trifluoromethyl moiety, likely reducing environmental persistence but also agrochemical potency .
Physical Properties
The target compound’s melting point is anticipated to align with analogs in the 130–170°C range, influenced by aromatic stacking and hydrogen bonding .
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity based on various studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 327.9 g/mol. The structure includes a thiadiazole ring, which is known for its diverse biological properties.
Antimicrobial Activity
Research has demonstrated that compounds with thiadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study highlighted the compound's ability to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | 8 µg/mL |
| Similar Thiadiazole Derivative | E. faecium | 16 µg/mL |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | C. auris | 32 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Studies indicate that this compound demonstrates selective cytotoxicity against cancer cells while exhibiting minimal toxicity to normal cells.
In vitro studies revealed that the compound significantly reduced cell viability in colorectal adenocarcinoma (Caco-2) cells when compared to untreated controls. The mechanism appears to involve cell cycle arrest and induction of apoptosis through the intrinsic pathway .
Table 2: Anticancer Activity in Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Caco-2 | 39.8 | Apoptosis via mitochondrial pathway |
| A549 | >100 | Minimal activity observed |
| HepG2 | 27.2 | Cell cycle arrest at G2/M phase |
Case Studies
Several case studies have illustrated the biological activity of thiadiazole derivatives:
- Study on MRSA : A derivative similar to this compound was tested against MRSA strains and showed promising results with an MIC of 8 µg/mL .
- Colorectal Cancer : A comparative study demonstrated that the compound significantly decreased the viability of Caco-2 cells by inducing apoptosis, suggesting its potential as a therapeutic agent for colorectal cancer treatment .
Q & A
Q. What are the recommended methodologies for synthesizing N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of thiosemicarbazides with POCl₃ (as described for analogous thiadiazoles in ) or nucleophilic substitution of thiol-containing intermediates (). Key steps include:
- Cyclization : Reacting 2-chlorophenyl-substituted thiosemicarbazide with POCl₃ at 90°C for 3 hours under reflux (adjusted pH 8–9 for precipitation) .
- Acetamide Coupling : Using potassium carbonate in dry acetone to facilitate nucleophilic substitution between thiol intermediates and chloroacetamide derivatives ().
Optimization involves controlling temperature, solvent polarity, and catalyst selection. Purity is confirmed via TLC and recrystallization (ethanol/water mixtures).
Q. How can structural integrity and purity of this compound be validated?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Assign peaks for fluorophenyl (δ ~7.2–7.4 ppm for aromatic protons) and thiadiazole protons (δ ~8.1–8.3 ppm) .
- X-ray Crystallography : Resolve intramolecular interactions (e.g., S–O contacts at 2.68 Å) and hydrogen bonding networks (N–H⋯O, C–H⋯O) to confirm stereochemistry ().
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 363.3 for C₁₆H₁₁ClFN₃OS).
Q. What are the standard protocols for evaluating its biological activity in vitro?
- Methodological Answer :
- Anticancer Assays : Use MTT or SRB assays on cell lines (e.g., MCF-7, A549). Compare IC₅₀ values with reference drugs like cisplatin (e.g., IC₅₀ = 0.034–0.084 mmol/L for thiadiazole analogs) .
- Enzyme Inhibition : Screen against targets like aromatase (via fluorescence polarization) or cyclooxygenase (COX1/2) using ELISA-based methods ().
- Antimicrobial Testing : Perform broth microdilution assays (MIC determination) per CLSI guidelines.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR stretches) may arise from tautomerism or impurities. Strategies include:
- Variable Temperature NMR : Detect dynamic processes (e.g., thiadiazole ring puckering).
- HPLC-PDA-MS : Identify co-eluting impurities (>95% purity threshold).
- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (B3LYP/6-31G* basis set) .
Q. What strategies are effective for designing analogs with enhanced bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents on the thiadiazole (e.g., electron-withdrawing groups at C5 improve anticancer activity) .
- Molecular Docking : Use AutoDock Vina to predict binding to targets (e.g., EGFR or aromatase). For example, fluorophenyl groups enhance π-π stacking in hydrophobic pockets .
- Prodrug Approaches : Introduce hydrolyzable esters (e.g., acetyl) to improve bioavailability.
Q. How can crystallographic data inform the understanding of intermolecular interactions?
- Methodological Answer : Analyze X-ray data (e.g., P2₁/c space group, β = 101.8°) to map non-covalent interactions:
| Parameter | Value | Significance |
|---|---|---|
| S–O contact | 2.682 Å | Indicates intramolecular polarization |
| N–H⋯O bond length | 2.89 Å | Stabilizes crystal packing |
| π-π stacking distance | 3.5–4.0 Å | Influences solubility and stability |
Q. What experimental and computational methods are suitable for analyzing metabolic stability?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks.
- ADMET Prediction : Employ SwissADME or pkCSM to estimate logP (target ~3.5), bioavailability, and BBB penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
